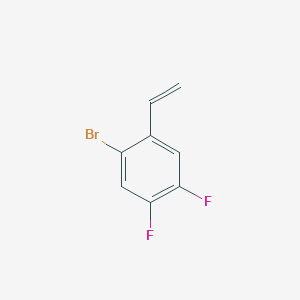

2-Bromo-4,5-difluorostyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-difluorostyrene can be synthesized through several methods. One common approach involves the bromination of 4,5-difluorostyrene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4,5-difluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Polymerization: As a derivative of styrene, it can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst is often employed.

Major Products Formed

Substitution Products: Various substituted styrenes depending on the nucleophile used.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Reduced forms of the styrene derivative.

Aplicaciones Científicas De Investigación

2-Bromo-4,5-difluorostyrene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,5-difluorostyrene involves its reactivity towards various chemical reagents. The bromine and fluorine atoms on the benzene ring influence the compound’s electronic properties, making it reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-fluorostyrene

- 2-Bromo-5-fluorostyrene

- 4,5-Difluorostyrene

Comparison

2-Bromo-4,5-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs.

Actividad Biológica

2-Bromo-4,5-difluorostyrene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals due to its unique biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and herbicidal activities. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C8H5BrF2 |

| Molecular Weight | 221.03 g/mol |

| CAS Number | 1936136-43-4 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 170-172 °C |

| Melting Point | -20 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound shows effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating a moderate level of antibacterial activity.

Antifungal Activity

The antifungal properties of this compound were evaluated against common phytopathogens. Results showed that it possesses strong fungicidal activity against Fusarium oxysporum and Botrytis cinerea. The compound's efficacy was comparable to that of established fungicides, with effective concentrations below 100 µg/mL.

Herbicidal Activity

In agricultural applications, this compound has been tested for its herbicidal properties. It demonstrated effective weed control in pre-emergence scenarios, particularly against Amaranthus retroflexus and Echinochloa crus-galli. The application rates required for effective weed suppression were found to be significantly lower than those of conventional herbicides.

Structure-Activity Relationship (SAR)

The biological activity of halogenated styrenes is often influenced by the position and type of halogen substituents. In the case of this compound:

- Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and facilitates membrane penetration in microbial cells.

- Fluorine Substitution : The electronegative fluorine atoms at the 4 and 5 positions contribute to increased stability and reactivity of the compound. This configuration is crucial for its interaction with biological targets.

Case Studies

-

Antimicrobial Efficacy Study

- A laboratory study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a broad-spectrum activity with notable effectiveness against Gram-positive bacteria.

- : This compound could serve as a lead structure for developing new antimicrobial agents.

-

Agricultural Application Research

- Field trials were conducted to evaluate the herbicidal activity of this compound in crops like wheat and maize.

- Results : The compound effectively reduced weed biomass by over 70% compared to untreated controls.

- Implications : These findings suggest potential for use in sustainable agriculture practices.

Propiedades

Fórmula molecular |

C8H5BrF2 |

|---|---|

Peso molecular |

219.03 g/mol |

Nombre IUPAC |

1-bromo-2-ethenyl-4,5-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |

Clave InChI |

DCHBRQPYGWBGAP-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC(=C(C=C1Br)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.